molecular formula C19H24N4O2S B6044215 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-1-[3-(4-methylsulfanylbenzoyl)piperidin-1-yl]ethanone

2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-1-[3-(4-methylsulfanylbenzoyl)piperidin-1-yl]ethanone

Cat. No.: B6044215
M. Wt: 372.5 g/mol
InChI Key: LISLVWBEPUPJPL-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-1-[3-(4-methylsulfanylbenzoyl)piperidin-1-yl]ethanone is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-1-[3-(4-methylsulfanylbenzoyl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the piperidine and benzoyl groups. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The triazole ring and piperidine moiety may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group could yield a sulfoxide or sulfone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with specific biological targets.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals. Triazole derivatives have shown promise in treating conditions such as fungal infections, cancer, and inflammation.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-1-[3-(4-methylsulfanylbenzoyl)piperidin-1-yl]ethanone would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure that serves as a precursor for many derivatives.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

What sets 2-(3,5-Dimethyl-1,2,4-triazol-1-yl)-1-[3-(4-methylsulfanylbenzoyl)piperidin-1-yl]ethanone apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[3-(4-methylsulfanylbenzoyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13-20-14(2)23(21-13)12-18(24)22-10-4-5-16(11-22)19(25)15-6-8-17(26-3)9-7-15/h6-9,16H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISLVWBEPUPJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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